molecular formula C24H28N4O3 B2847082 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892265-58-6

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2847082
M. Wt: 420.513
InChI Key: IJOQYHBNFCQBHR-UHFFFAOYSA-N
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Description

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained attention in the field of scientific research. It is commonly referred to as PPQ and is known for its potential applications in various areas of research.

Scientific Research Applications

Heteroannulation of Chromene Derivatives

A study explores the synthesis of chromeno[4,3-e]indazolone, chromeno[4,3-f]quinazoline, and pyrano[3,2-c]chromene derivatives from pentane-2,4-dione and 3-ethoxycarbonylcoumarin, highlighting the chemical versatility and potential for generating complex molecular structures from quinazoline derivatives (Mahmoud et al., 2009).

Inhibition Studies

Research on 3-phenylsulfonylquinazoline-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase offers insight into the therapeutic applications of quinazoline derivatives, particularly in cardiovascular diseases. The study discusses the structure-activity relationships and molecular modeling, emphasizing the compound's interaction with hydrophobic pockets and active sites of enzymes (Fukami et al., 2000).

Green Chemistry Approaches

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst, as well as other solvent-free methods, demonstrates green chemistry approaches to synthesizing these compounds. These studies highlight the environmental benefits and the potential for efficient, sustainable production methods for quinazoline derivatives (Patil et al., 2009), (Mizuno et al., 2007).

Comparative Synthetic Approaches

A comparative study of synthetic approaches to 1-arylmethylenepyrazino[2,1-b]quinazoline-3,6-diones illustrates the exploration of different methods to optimize the synthesis of complex quinazoline derivatives. This research could be valuable for developing more efficient and versatile synthetic routes for related compounds (Cledera et al., 1998).

properties

CAS RN

892265-58-6

Product Name

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C24H28N4O3

Molecular Weight

420.513

IUPAC Name

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H28N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31)

InChI Key

IJOQYHBNFCQBHR-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O

solubility

not available

Origin of Product

United States

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